
2-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95% (hereafter referred to as 2-Cyano-5-phenol) is a synthetic compound used in various scientific research applications. It is an aromatic compound containing a cyano group and a phenol group. Its structure is highly versatile, making it a valuable tool in the study of organic chemistry. It is widely used in laboratories for a variety of purposes, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drug therapies.
Aplicaciones Científicas De Investigación
2-Cyano-5-phenol has a variety of applications in scientific research. It is commonly used as a starting material in the synthesis of organic compounds, such as pharmaceuticals and dyes. It can also be used in the study of biochemical and physiological effects, as it has been found to have a range of biological activities. In addition, it has been used in the development of new drug therapies, as it can act as a prodrug or as a substrate for enzymes.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-phenol is not fully understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. This active form is then able to interact with various cellular components, such as enzymes, receptors, and proteins. It is thought to interact with these components in order to modulate their activities, leading to a range of biological effects.
Biochemical and Physiological Effects
2-Cyano-5-phenol has been found to have a range of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have an inhibitory effect on the enzyme aromatase, which is involved in the synthesis of estrogens. In addition, it has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-phenol has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective starting material for the synthesis of organic compounds. In addition, it has a wide range of biological activities, making it a valuable tool for studying biochemical and physiological effects. However, it is also toxic and can cause skin irritation, making it unsuitable for use in experiments involving animals or humans.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Cyano-5-phenol. One potential area of research is the development of new drug therapies based on its anti-inflammatory, anti-oxidant, and anti-cancer properties. Another potential area of research is the study of its mechanism of action, as this could lead to a better understanding of its biological effects. Finally, further research could be conducted into its use as a prodrug or as a substrate for enzymes, as this could lead to the development of more efficient drug delivery systems.
Métodos De Síntesis
2-Cyano-5-phenol can be synthesized through a variety of methods. The most common is the reaction of 4-ethoxycarbonylphenyl bromide with sodium cyanide in aqueous solution. This yields an intermediate product, which is then reacted with an aqueous solution of sodium hydroxide, resulting in the formation of 2-Cyano-5-phenol. Another method, known as the Ullmann reaction, involves the reaction of 4-ethoxycarbonylphenyl bromide with copper cyanide in an organic solvent such as dimethylformamide.
Propiedades
IUPAC Name |
ethyl 4-(4-cyano-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-14(10-17)15(18)9-13/h3-9,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNPXCIJGIBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514169 |
Source


|
| Record name | Ethyl 4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288067-36-7 |
Source


|
| Record name | Ethyl 4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)
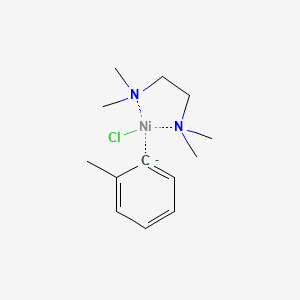


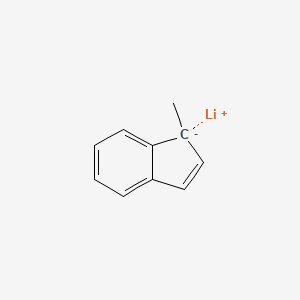
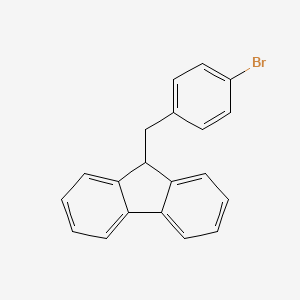
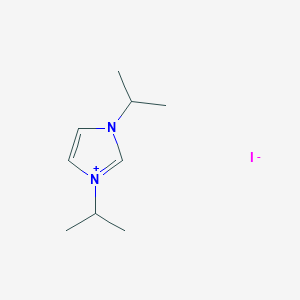
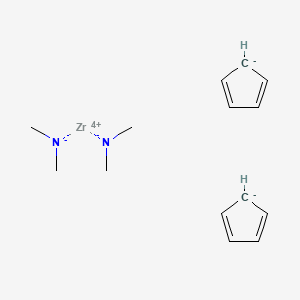


![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)

![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)